molecular formula C26H31N5O2 B11325888 4-(tert-butyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

4-(tert-butyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B11325888
M. Wt: 445.6 g/mol
InChI Key: AMPGBLDRCLXAPY-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a synthetic organic compound known for its role as a potent inhibitor of Bruton’s tyrosine kinase (BTK).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of key intermediates through Suzuki-Miyaura coupling reactions. This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, using high-efficiency purification techniques, and implementing stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-TERT-BUTYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by binding to the active site of BTK, thereby inhibiting its activity. This inhibition disrupts B-cell receptor signaling, which is essential for the proliferation and survival of B-cells. The molecular targets and pathways involved include the BTK enzyme and downstream signaling pathways that regulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is unique due to its high selectivity for BTK and its potential for use in various therapeutic applications. Its structure allows it to fit into a specific lipophilic pocket in the BTK enzyme, enhancing its selectivity and potency .

Properties

Molecular Formula

C26H31N5O2

Molecular Weight

445.6 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C26H31N5O2/c1-18-27-23(17-24(28-18)31-13-15-33-16-14-31)29-21-9-11-22(12-10-21)30-25(32)19-5-7-20(8-6-19)26(2,3)4/h5-12,17H,13-16H2,1-4H3,(H,30,32)(H,27,28,29)

InChI Key

AMPGBLDRCLXAPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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